Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H15BrO3. It is a colorless to yellow liquid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxyacetophenone to obtain 2-bromo-4-methoxyacetophenone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol. The final step involves esterification with propanoic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(2-azido-4-methoxyphenyl)propanoate or 3-(2-thiocyanato-4-methoxyphenyl)propanoate.
Reduction: Formation of 3-(2-bromo-4-methoxyphenyl)propanol.
Oxidation: Formation of 3-(2-bromo-4-hydroxyphenyl)propanoate.
Scientific Research Applications
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the bromo group, resulting in different reactivity and applications.
Ethyl 3-(2-bromo-4-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and biological activities.
Ethyl 3-(4-bromophenyl)propanoate:
The uniqueness of this compound lies in the combination of the bromo and methoxy groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 3-(2-bromo-4-methoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIAIUYIFATCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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